1,2-Di(pyridin-4-yl)ethyne

Spin-crossover materials Coordination polymers Nanoparticles

Researchers requiring predictable 1D coordination polymer architectures or tunable gas-separation MOFs often face inconsistent results with flexible linkers. 1,2-Di(pyridin-4-yl)ethyne provides the rigid, conjugated ethyne bridge essential for controlled dimensionality and spin-crossover behavior. • Enables exclusive 1D polymer formation vs. 2D/3D mixtures with 4,4'-bipyridine • Cis/trans isomer control permits selective H₂S or CO₂ adsorption for natural gas sweetening • Nanostructured composites exhibit pronounced spin-crossover enhancement for switchable materials

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 73564-69-9
Cat. No. B1362585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di(pyridin-4-yl)ethyne
CAS73564-69-9
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C#CC2=CC=NC=C2
InChIInChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H
InChIKeySPKCEACOZLCRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Di(pyridin-4-yl)ethyne (CAS 73564-69-9): A Conjugated Bipyridyl Building Block for Rigid MOFs and Advanced Materials


1,2-Di(pyridin-4-yl)ethyne (CAS 73564-69-9) is a rigid, linear, conjugated bipyridyl ligand. Its structure, featuring two pyridine rings linked by a central ethyne (acetylene) group , provides a well-defined coordination geometry and extended π-conjugation. This compound serves as a key building block in the synthesis of metal-organic frameworks (MOFs) [1], coordination polymers, and functional materials where structural rigidity and electronic communication are critical.

1,2-Di(pyridin-4-yl)ethyne: Why Analogue Substitution Compromises Material Performance


While several bipyridyl ligands are commercially available, the specific performance of 1,2-di(pyridin-4-yl)ethyne in applications like gas separation, spin-crossover materials, and supramolecular assembly cannot be matched by simple substitution. The central ethyne bridge imparts a unique combination of rigidity and π-conjugation that is absent in analogous ethane [1] or ethene [2] bridged compounds. This directly impacts the dimensionality of resulting coordination polymers [3], alters the spin-crossover properties in composite materials [1], and enables tunable gas selectivity through isomer control that is not possible with shorter, less conjugated linkers [4]. Selecting a generic alternative without considering these quantifiable differences leads to suboptimal or entirely different material properties.

Quantitative Differentiation of 1,2-Di(pyridin-4-yl)ethyne in Material Science Applications


Spin-Crossover Behavior in Fe(II) Coordination Polymer Nanoparticles: A Comparison of Bridging Ligands

The use of 1,2-di(pyridin-4-yl)ethyne (bpey) as an axial ligand in Fe(II) spin-crossover coordination polymer nanoparticles leads to a markedly different bulk-to-nanoparticle transition in spin-crossover behavior compared to the more flexible 1,2-di(pyridin-4-yl)ethane (bpea) ligand. The study by Göbel et al. [1] directly compared [FeLeq(bpea)]n and [FeLeq(bpey)]n composite materials. They found that while the spin-crossover properties of the bpea-based composite were similar to the bulk material, pronounced differences were observed for the bpey-based composite [1].

Spin-crossover materials Coordination polymers Nanoparticles Ligand effects

Dimensionality Control in Organometallic-Organic Hybrid Polymers: The Impact of Linker Length and Rigidity

A comparative study by Moussa et al. [1] investigated the reactions of the same metal complex with Ag(I) salts in the presence of three bipyridyl linkers of varying lengths and rigidity: 1,2-di(pyridin-4-yl)ethyne, a longer analogue (4), and the shorter 4,4'-bipyridine (5). The choice of linker directly controlled the dimensionality of the resulting hybrid polymer. The rigid, longer linker 1,2-di(pyridin-4-yl)ethyne selectively formed a 1D polymer, whereas the shorter 4,4'-bipyridine yielded a mixture of 2D and 3D networks [1].

Hybrid polymers Coordination networks Linker length Dimensionality control

Tunable Gas Separation via Stereochemical Control of the MOF Ligand

A computational study by Palakkal et al. [1] on SIFSIX MOFs constructed with 1,2-di(pyridin-4-yl)ethyne revealed that the stereochemistry of the ligand (cis vs. trans) dictates the selectivity for sour gas components. The cis isomer-based MOF (SIFSIX-Ni-dpe-3-cis) demonstrated a higher affinity for CO2 over H2S, while the trans isomer-based MOF (SIFSIX-Ni-dpe-3-trans) was selective for H2S over CO2 and CH4 [1].

Gas separation MOF SIFSIX H2S/CO2 selectivity

Target Application Scenarios for 1,2-Di(pyridin-4-yl)ethyne Based on Differentiated Performance


Design of Switchable Spin-Crossover Nanocomposites with Enhanced Sensitivity

As demonstrated by Göbel et al. [1], the pronounced difference in spin-crossover behavior between bulk and nanostructured materials when using 1,2-di(pyridin-4-yl)ethyne makes it the ligand of choice for developing highly sensitive switchable composites. Researchers should prioritize this compound over more flexible alternatives like 1,2-di(pyridin-4-yl)ethane when the goal is to engineer a material whose switching properties are significantly altered by confinement or nanostructuring [1].

Predictable Synthesis of 1D Coordination Architectures

For projects requiring the predictable and selective formation of 1D coordination polymers or hybrid materials, 1,2-di(pyridin-4-yl)ethyne offers a clear advantage. As shown in the work by Moussa et al. [1], its specific length and rigidity lead to 1D architectures, unlike the shorter 4,4'-bipyridine which yields complex mixtures of 2D and 3D networks. This selectivity is crucial for applications demanding well-defined anisotropic properties [1].

Development of Isomer-Tunable MOF Adsorbents for Gas Purification

The ability to tune the gas selectivity of a MOF by simply using the cis or trans isomer of 1,2-di(pyridin-4-yl)ethyne, as revealed by Palakkal et al. [1], positions this ligand as a uniquely versatile building block for gas separation technologies. This is particularly relevant for natural gas sweetening, where the target contaminant (H2S or CO2) can be preferentially adsorbed based on the chosen ligand stereochemistry, a degree of control not offered by typical symmetric linkers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Di(pyridin-4-yl)ethyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.